molecular formula C21H19ClN6O3 B2950543 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide CAS No. 1251550-32-9

2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide

Cat. No.: B2950543
CAS No.: 1251550-32-9
M. Wt: 438.87
InChI Key: MGPPFCOQDPUJDE-UHFFFAOYSA-N
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Description

The compound “2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide” is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a triazolopyridine core, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide and a nitrile oxide.

    Construction of the triazolopyridine core: This step may involve the condensation of a pyridine derivative with a triazole precursor under acidic or basic conditions.

    Attachment of the chlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Formation of the cyclopentylacetamide moiety: This step involves the acylation of a cyclopentylamine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the oxadiazole or triazolopyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the triazolopyridine core.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: As a potential therapeutic agent for treating diseases, particularly those involving its molecular targets.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclohexylacetamide
  • 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopropylacetamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. This could make it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3/c22-14-6-3-5-13(11-14)18-24-20(31-26-18)16-9-4-10-27-19(16)25-28(21(27)30)12-17(29)23-15-7-1-2-8-15/h3-6,9-11,15H,1-2,7-8,12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPPFCOQDPUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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